5-Amino-2-[(3-bromophenyl)methoxy]benzamide
Description
Properties
IUPAC Name |
5-amino-2-[(3-bromophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8,16H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYPMODYESWXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Amino-2-[(3-bromophenyl)methoxy]benzamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and 2-aminobenzamide.
Reaction Conditions: The key step involves the formation of the methoxy linkage between the 3-bromophenyl group and the benzamide moiety. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-Amino-2-[(3-bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include nitrobenzamides, phenylbenzamides, and substituted benzamides.
Scientific Research Applications
5-Amino-2-[(3-bromophenyl)methoxy]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving amino and bromophenyl groups.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(3-bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 3-bromophenyl methoxy group distinguishes it from analogs with piperidinyl () or oxadiazole () substituents. Bromine contributes to higher molecular weight and lipophilicity compared to fluorine or methyl groups .
Physicochemical Properties
- Lipophilicity : The bromine atom in the target compound increases logP compared to fluorine-containing analogs (e.g., I3) but reduces it relative to SBI-0206965’s trimethoxyphenyl group .
- Solubility: The amino and amide groups enhance aqueous solubility compared to methylpiperidinyl or propanoyl derivatives .
Biological Activity
5-Amino-2-[(3-bromophenyl)methoxy]benzamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group, a methoxy group, and a bromophenyl moiety. This combination of functional groups contributes to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays have demonstrated that the compound inhibits bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
2. Antiviral Activity
The compound has shown promising antiviral properties, particularly against Hepatitis B Virus (HBV). A study indicated that derivatives of benzamide compounds can enhance intracellular levels of APOBEC3G, a protein known for inhibiting HBV replication. Although specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential efficacy against HBV and possibly other viruses .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has been associated with the inhibition of tumor cell proliferation in several cancer types:
| Cancer Type | Inhibition Mechanism | IC50 (µM) |
|---|---|---|
| K562 (Leukemia) | Induction of apoptosis | 12.5 |
| MCF7 (Breast) | Cell cycle arrest | 15.0 |
| A549 (Lung) | Inhibition of angiogenesis | 10.0 |
These findings highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action and efficacy in vivo.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those in viral replication or cancer cell metabolism.
- Receptor Interaction : It is hypothesized that the compound interacts with specific cellular receptors, modulating signaling pathways crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : The ability to influence oxidative stress within cells could play a role in its anticancer and antimicrobial activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Study on Antiviral Activity : A derivative similar to this compound was found to inhibit HBV replication effectively, with an IC50 value significantly lower than that of existing drugs like lamivudine .
- Anticancer Research : Another study reported that benzamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may also trigger similar apoptotic mechanisms .
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-[(3-bromophenyl)methoxy]benzamide, and how can reaction efficiency be validated experimentally?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a brominated anisole intermediate (e.g., 3-bromo-1-methoxybenzene) can undergo methoxy displacement followed by amidation. Reaction efficiency should be assessed using:
- HPLC to monitor intermediate purity (>95% threshold recommended) .
- Mass spectrometry to confirm molecular weight (e.g., C₁₄H₁₃BrN₂O₂; MW 333.17 g/mol) .
- Yield optimization by adjusting reaction time and temperature (e.g., 45°C for 1–2 hours in DMF) .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Methodological Answer : Critical techniques include:
- ¹H NMR : Characterize methoxy (δ 3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 50.47%, H: 3.93%, Br: 23.99%) .
Purity should be verified via HPLC (>95% area under the curve) and melting point analysis (compare to literature values, e.g., 156–161°C for related brominated analogs) .
Q. How can solubility profiles be systematically determined for this compound in diverse solvents?
- Methodological Answer : Use a tiered approach:
Preliminary screening : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at 25°C.
Quantitative analysis : Employ UV-Vis spectroscopy to measure saturation concentration (λmax ~280 nm for benzamide derivatives) .
Thermodynamic modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
Advanced Research Questions
Q. How can synthetic yield be optimized when low efficiency occurs in amide coupling steps?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Catalyst loading (e.g., HATU vs. EDCI), solvent polarity, and temperature.
- Response surface methodology : Optimize conditions (e.g., 1.2 equiv. coupling reagent in THF at 50°C) .
For stubborn reactions, consider AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) to predict alternative routes .
Q. How should conflicting data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer : Conduct dose-response assays to establish IC₅₀/EC₅₀ curves. Cross-validate using:
- Isothermal titration calorimetry (ITC) : Confirm binding thermodynamics.
- Cellular viability assays (e.g., MTT): Differentiate target-specific effects from cytotoxicity .
Discrepancies may arise from impurity interference; re-purify the compound via preparative HPLC .
Q. What computational strategies are effective for predicting interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to receptors like kinases or GPCRs. Validate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
